Cas no 96750-10-6 (Phenol, 4-(2-aminopropyl)-, 1-acetate)

Phenol, 4-(2-aminopropyl)-, 1-acetate 化学的及び物理的性質
名前と識別子
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- Phenol, 4-(2-aminopropyl)-, 1-acetate
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- インチ: 1S/C11H15NO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6,8H,7,12H2,1-2H3
- InChIKey: NDIFEODVMGQVDU-UHFFFAOYSA-N
- ほほえんだ: C1(OC(=O)C)=CC=C(CC(N)C)C=C1
じっけんとくせい
- 密度みつど: 1.070±0.06 g/cm3(Predicted)
- ふってん: 297.1±23.0 °C(Predicted)
- 酸性度係数(pKa): 9.79±0.10(Predicted)
Phenol, 4-(2-aminopropyl)-, 1-acetate 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Phenol, 4-(2-aminopropyl)-, 1-acetateに関する追加情報
Phenol, 4-(2-Aminopropyl)-, 1-Acetate: A Comprehensive Overview
Phenol, 4-(2-aminopropyl)-, 1-acetate, also known by its CAS number 96750-10-6, is a chemical compound that has garnered significant attention in recent scientific research. This compound is a derivative of phenol, with a specific substitution pattern that imparts unique chemical and biological properties. The structure of this compound includes a phenol ring substituted at the para position with a (2-aminopropyl) group and an acetate ester group at the ortho position. These functional groups contribute to its reactivity and potential applications in various fields.
The synthesis of Phenol, 4-(2-aminopropyl)-, 1-acetate involves a series of well-established organic reactions. The starting material is typically phenol, which undergoes substitution reactions to introduce the desired substituents. The introduction of the (2-aminopropyl) group is achieved through nucleophilic aromatic substitution or coupling reactions, while the acetate ester group is introduced via acetylation reactions. These steps are optimized to ensure high yields and purity of the final product.
Recent studies have highlighted the potential of Phenol, 4-(2-aminopropyl)-, 1-acetate in pharmaceutical applications. The compound has been investigated for its ability to act as a precursor in drug synthesis, particularly in the development of bioactive molecules. Its structure allows for further functionalization, making it a valuable intermediate in medicinal chemistry. For instance, researchers have explored its use in the synthesis of anti-inflammatory agents and antioxidants, leveraging its reactive groups to create more complex molecular architectures.
In addition to its pharmaceutical applications, Phenol, 4-(2-aminopropyl)-, 1-acetate has shown promise in materials science. The compound's ability to form stable complexes with metal ions has led to its investigation as a ligand in coordination chemistry. Recent research has demonstrated its utility in constructing metal-organic frameworks (MOFs) and other porous materials, which have applications in gas storage and catalysis.
The toxicity and environmental impact of Phenol, 4-(2-aminopropyl)-, 1-acetate have also been subjects of recent studies. Experimental data indicate that the compound exhibits moderate toxicity to aquatic organisms, highlighting the need for careful handling and disposal. Researchers have proposed methods for biodegradation and chemical treatment to mitigate environmental risks associated with this compound.
In conclusion, Phenol, 4-(2-aminopropyl)-, 1-acetate, with its CAS number 96750-10-6, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in pharmaceutical development and materials science. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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